2,4-Diamino-5-(2,6-dichlorobenzyl)pyrimidine
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Overview
Description
2,4-Diamino-5-(2,6-dichlorobenzyl)pyrimidine is an organic compound belonging to the class of aminopyrimidines. It is characterized by the presence of two amino groups at positions 2 and 4, and a 2,6-dichlorobenzyl group at position 5 of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-5-(2,6-dichlorobenzyl)pyrimidine typically involves the iodination of 2,4-diaminopyrimidine derivatives followed by Suzuki coupling reactions. For instance, the 5-position of 2,4-diaminopyrimidine derivatives can be iodinated using N-iodosuccinimide in dry acetonitrile. The resulting 2,4-diamino-5-iodo-6-substituted pyrimidine derivatives are then subjected to Suzuki reactions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar iodination and coupling reactions, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Diamino-5-(2,6-dichlorobenzyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions
Iodination: N-iodosuccinimide in dry acetonitrile is commonly used for iodination.
Suzuki Coupling: Palladium catalysts and boronic acids are used in Suzuki coupling reactions.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further modified for specific applications in medicinal chemistry .
Scientific Research Applications
2,4-Diamino-5-(2,6-dichlorobenzyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an inhibitor of dihydrofolate reductase, an enzyme involved in folate metabolism.
Medicine: Explored for its potential anti-tubercular activity, particularly against Mycobacterium tuberculosis.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily by inhibiting dihydrofolate reductase, an enzyme crucial for the synthesis of nucleotides. By blocking this enzyme, the compound interferes with DNA synthesis and cell division, making it a potential candidate for anti-tubercular drugs .
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-5-benzylpyrimidine: Similar structure but lacks the dichlorobenzyl group.
Trimethoprim: Contains a trimethoxybenzyl group instead of a dichlorobenzyl group and is widely used as an antibacterial agent.
Uniqueness
2,4-Diamino-5-(2,6-dichlorobenzyl)pyrimidine is unique due to the presence of the 2,6-dichlorobenzyl group, which may enhance its binding affinity and specificity towards certain biological targets compared to other similar compounds .
Properties
Molecular Formula |
C11H10Cl2N4 |
---|---|
Molecular Weight |
269.13 g/mol |
IUPAC Name |
5-[(2,6-dichlorophenyl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C11H10Cl2N4/c12-8-2-1-3-9(13)7(8)4-6-5-16-11(15)17-10(6)14/h1-3,5H,4H2,(H4,14,15,16,17) |
InChI Key |
WMXCJRDWQAACHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC2=CN=C(N=C2N)N)Cl |
Origin of Product |
United States |
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